Cas no 1282148-10-0 (9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine)

9-(2-Chloropyridin-4-yl)methyl-9H-purin-6-amine is a purine derivative with a chloropyridinylmethyl substitution at the 9-position, exhibiting potential as a key intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the purine core and chloropyridine moiety, make it a versatile building block for designing biologically active compounds. The chloropyridine group enhances reactivity, facilitating further functionalization, while the purine scaffold offers opportunities for interactions with enzymatic targets. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors or nucleoside analogs. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its well-defined structure supports precise modifications for tailored molecular properties.
9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine structure
1282148-10-0 structure
Product name:9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine
CAS No:1282148-10-0
MF:C11H9ClN6
MW:260.682359457016
CID:4586016
PubChem ID:62469538

9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
    • 9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine
    • Inchi: 1S/C11H9ClN6/c12-8-3-7(1-2-14-8)4-18-6-17-9-10(13)15-5-16-11(9)18/h1-3,5-6H,4H2,(H2,13,15,16)
    • InChI Key: DFRCAPZPAQOFCG-UHFFFAOYSA-N
    • SMILES: N1C2=C(N=CN=C2N)N(CC2C=CN=C(Cl)C=2)C=1

9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1719876-1.0g
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
1282148-10-0 95%
1g
$1229.0 2023-05-23
Enamine
EN300-1719876-2.5g
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
1282148-10-0 95%
2.5g
$2408.0 2023-05-23
Enamine
EN300-1719876-0.1g
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
1282148-10-0 95%
0.1g
$426.0 2023-05-23
Enamine
EN300-1719876-0.5g
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
1282148-10-0 95%
0.5g
$959.0 2023-05-23
Chemenu
CM456964-1g
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
1282148-10-0 95%+
1g
$1325 2024-08-02
1PlusChem
1P01DZ3S-100mg
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
1282148-10-0 95%
100mg
$589.00 2023-12-25
Aaron
AR01DZC4-2.5g
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
1282148-10-0 95%
2.5g
$3336.00 2023-12-16
Aaron
AR01DZC4-1g
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
1282148-10-0 95%
1g
$1715.00 2025-02-10
Aaron
AR01DZC4-10g
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
1282148-10-0 95%
10g
$7290.00 2023-12-16
Chemenu
CM456964-250mg
9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
1282148-10-0 95%+
250mg
$1247 2024-08-02

Additional information on 9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine

Professional Introduction to 9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine (CAS No: 1282148-10-0)

9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 1282148-10-0, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The molecular framework of this compound incorporates a pyridine ring and a purine moiety, which are both pivotal for its biological activity and interaction with biological targets.

The pyridine ring in 9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine serves as a key pharmacophore, contributing to the compound's ability to interact with various enzymes and receptors. Specifically, the 2-chloropyridin-4-yl substituent enhances the compound's binding affinity to certain biological targets, making it a valuable scaffold for drug design. This feature is particularly relevant in the context of recent advancements in targeted therapy, where precise molecular interactions are crucial for achieving therapeutic efficacy.

Recent research has highlighted the potential of 9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine in addressing various therapeutic challenges. For instance, studies have demonstrated its efficacy in inhibiting specific kinases that are implicated in cancer progression. The purinergic system, which involves purine derivatives like adenosine and guanosine, plays a critical role in cell signaling pathways. By modulating these pathways, compounds like 9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine can exert anti-cancer effects by disrupting abnormal signaling cascades.

In addition to its anti-cancer potential, 9-(2-chloropyridin-4-yl)methyl-9H-purin-6-amine has shown promise in other therapeutic areas. For example, preclinical studies have indicated that this compound may have applications in neurodegenerative diseases. The ability of the pyridine and purine moieties to cross the blood-brain barrier suggests that it could be developed into a treatment for conditions such as Alzheimer's disease or Parkinson's disease. These findings underscore the importance of structural diversity in drug discovery and development.

The synthesis of 9-(2-chloropyridin-4-yl)methyl-9H-purin-6-am ine involves sophisticated chemical methodologies that highlight the ingenuity of modern organic synthesis. The introduction of the 2-chloropyridin-4-yl group requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure of this compound. These synthetic strategies not only demonstrate the versatility of current chemical tools but also pave the way for future modifications and derivatization.

The pharmacological profile of 9-(2-chloropyridin -4 -yl)methyl -9 H -purin -6 -amine is further enhanced by its ability to undergo metabolic transformations within the body. These transformations can lead to bioactive metabolites that contribute to its overall therapeutic effect. Understanding these metabolic pathways is crucial for optimizing drug design and ensuring safety and efficacy. Recent advances in computational chemistry have enabled researchers to predict metabolic fates with greater accuracy, allowing for more informed decisions during drug development.

In conclusion, 9-(2-chloropyridin -4 -yl)methyl -9 H -purin -6 -amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a promising candidate for treating various diseases, particularly cancer and neurodegenerative disorders. The ongoing research into this compound underscores the importance of innovative approaches in drug discovery and development. As our understanding of molecular interactions continues to evolve, compounds like 9-(2-chloropyridin -4 -yl)methyl -9 H -purin -6 -amine will undoubtedly play a crucial role in shaping the future of medicine.

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